4-Phenyl-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one
Description
Properties
IUPAC Name |
4-phenyl-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c21-18-19-16(13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)17(15)20-18/h1-9,16H,10-11H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJLLGKZUIVHTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)NC(=O)NC2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401814 | |
| Record name | 4-Phenyl-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3977-31-9 | |
| Record name | 4-Phenyl-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-aminobenzamides with thiols in the presence of a suitable catalyst. This one-pot intermolecular annulation reaction is efficient and offers good functional group tolerance . The reaction conditions are generally mild, and the process is transition metal and external oxidant-free.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at different positions on the ring system.
Scientific Research Applications
Anticancer Activity
Research indicates that 4-Phenyl-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one exhibits significant anticancer properties. It has been studied for its ability to inhibit cell proliferation in various cancer cell lines.
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it may affect the expression of genes involved in cell cycle regulation and apoptosis, leading to increased cell death in tumor cells .
-
Case Studies :
- A study demonstrated that derivatives of this compound selectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. This selectivity is particularly beneficial in targeting cancers characterized by abnormal cellular proliferation .
- Another investigation reported its efficacy against breast cancer cells, suggesting that it could serve as a lead compound for developing new anticancer agents .
Anticonvulsant Activity
The anticonvulsant potential of this compound has been explored through various experimental models.
- Research Findings : In preclinical studies, this compound demonstrated significant activity in reducing seizure frequency and severity. It was found to modulate neurotransmitter systems involved in seizure activity .
- Case Studies :
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have also been documented.
- Mechanism : The compound appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a pivotal role in inflammatory processes .
- Case Studies :
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-Phenyl-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating kinase activity and other signaling pathways .
Comparison with Similar Compounds
Structural Comparisons
The table below highlights key structural differences and similarities between 4-Phenyl-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one and related compounds:
Functional Group Impact on Properties
- Phenyl vs. In contrast, thiophene (in arylmethylene derivatives) introduces sulfur-based electronic effects, altering reactivity .
- Saturation Patterns: Full saturation of the 3,4,5,6-positions in the target compound reduces ring strain compared to partially saturated analogs (e.g., 5,6,7,8-tetrahydroquinazolinones), influencing conformational flexibility .
- Heterocyclic Fusion: Fusion with triazole (e.g., triazoloquinazolinones) introduces additional hydrogen-bonding sites, which may enhance target selectivity in biological systems .
Biological Activity
4-Phenyl-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Cytotoxicity
Numerous studies have reported the cytotoxic properties of quinazoline derivatives against various cancer cell lines. For instance:
- MCF-7 Cell Line : The compound exhibited significant cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value comparable to other known anticancer agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | X (to be determined) |
| Imatinib | CDK2 | 0.131 ± 0.015 |
| Lapatinib | HER2 | 0.078 ± 0.015 |
The mechanism by which quinazoline derivatives exert their cytotoxic effects often involves inhibition of key protein kinases. The following mechanisms have been identified:
- Inhibition of Tyrosine Kinases : The compound acts as an inhibitor of several tyrosine kinases including CDK2 and EGFR. For example, derivatives related to quinazoline have shown potent inhibitory activity against CDK2 (IC50 = 0.173 ± 0.012 µM) .
- Molecular Docking Studies : Computational studies suggest that these compounds bind effectively to the ATP-binding sites of kinases, indicating their potential as targeted therapies for cancer .
Study on Quinazoline Derivatives
A recent study synthesized several quinazoline derivatives and evaluated their anticancer properties. Among them, certain compounds demonstrated exceptional activity against various cancer cell lines:
- Compound 2i : Showed strong enzyme inhibitory activity against CDK2 with an IC50 of 0.173 µM and was comparable to imatinib .
Pharmacological Profiles
The pharmacological profiles of quinazoline derivatives indicate that modifications in their chemical structure can significantly enhance their biological activity:
| Modification | Effect on Activity |
|---|---|
| Fluoro substituents at positions 6 & 8 | Increased cytotoxicity |
| Dimethoxy groups at positions 6 & 7 | Enhanced binding affinity |
Q & A
Q. Table 1. Key Analytical Data for Structural Confirmation
| Technique | Key Observations | Compound Class |
|---|---|---|
| H NMR | δ 2.8–3.2 ppm (m, 4H, tetrahydro ring) | Tetrahydroquinazolines |
| IR | 1720 cm (C=O stretch), 3347 cm (NH) | Benzo[b]azonine derivatives |
| X-ray | Dihedral angle = 12.5° between phenyl and core | Crystallized analogs |
Q. Table 2. Biological Activity of Structural Analogs
| Analog | Activity | Mechanism | Reference |
|---|---|---|---|
| 6-Thioxo-6,7-dihydrotriazinoquinazolinone | Antimicrobial (MIC = 16 µg/mL) | Disrupts bacterial membranes | |
| 2-Phenyl-3-thiadiazolyldihydroquinazolinone | Antitubercular (IC = 25 µM) | Inhibits InhA enzyme |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
